molecular formula C11H20N4O B14900791 2-((2-(1h-Pyrazol-1-yl)ethyl)amino)-N-isobutylacetamide

2-((2-(1h-Pyrazol-1-yl)ethyl)amino)-N-isobutylacetamide

Cat. No.: B14900791
M. Wt: 224.30 g/mol
InChI Key: LHKIJVVWUKOSRS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-((2-(1H-Pyrazol-1-yl)ethyl)amino)-N-isobutylacetamide is a synthetic organic compound that belongs to the class of pyrazole derivatives. Pyrazoles are heterocyclic compounds characterized by a five-membered ring structure containing two nitrogen atoms. This compound is of interest due to its potential biological and pharmacological activities, which make it a candidate for various scientific research applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-((2-(1H-Pyrazol-1-yl)ethyl)amino)-N-isobutylacetamide typically involves the following steps:

    Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the reaction of hydrazine with α,β-unsaturated carbonyl compounds under acidic or basic conditions.

    Alkylation: The pyrazole ring is then alkylated with an appropriate alkyl halide to introduce the ethyl group.

    Amidation: The resulting intermediate is reacted with isobutylamine to form the final compound, this compound.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of catalysts, controlled reaction temperatures, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

2-((2-(1H-Pyrazol-1-yl)ethyl)amino)-N-isobutylacetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction can be achieved using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the amino group can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in the presence of a catalyst.

    Reduction: Sodium borohydride in an alcoholic solvent.

    Substitution: Nucleophiles such as halides or amines under basic conditions.

Major Products

    Oxidation: Formation of corresponding oxides or hydroxylated derivatives.

    Reduction: Formation of reduced amine derivatives.

    Substitution: Formation of substituted pyrazole derivatives.

Scientific Research Applications

2-((2-(1H-Pyrazol-1-yl)ethyl)amino)-N-isobutylacetamide has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its potential therapeutic effects, such as anti-inflammatory or anticancer activities.

    Industry: Utilized in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of 2-((2-(1H-Pyrazol-1-yl)ethyl)amino)-N-isobutylacetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by interacting with binding sites. These interactions can lead to changes in cellular pathways and biological responses.

Comparison with Similar Compounds

Similar Compounds

    1H-Pyrazole: The parent compound with a simpler structure.

    2-(1H-Pyrazol-1-yl)ethanol: A derivative with a hydroxyl group.

    N-Isobutylacetamide: A simpler amide without the pyrazole ring.

Uniqueness

2-((2-(1H-Pyrazol-1-yl)ethyl)amino)-N-isobutylacetamide is unique due to its combination of the pyrazole ring and the isobutylacetamide moiety. This structure provides a distinct set of chemical and biological properties, making it a valuable compound for research and potential therapeutic applications.

Properties

Molecular Formula

C11H20N4O

Molecular Weight

224.30 g/mol

IUPAC Name

N-(2-methylpropyl)-2-(2-pyrazol-1-ylethylamino)acetamide

InChI

InChI=1S/C11H20N4O/c1-10(2)8-13-11(16)9-12-5-7-15-6-3-4-14-15/h3-4,6,10,12H,5,7-9H2,1-2H3,(H,13,16)

InChI Key

LHKIJVVWUKOSRS-UHFFFAOYSA-N

Canonical SMILES

CC(C)CNC(=O)CNCCN1C=CC=N1

Origin of Product

United States

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